2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Catalog No.
S843459
CAS No.
858279-01-3
M.F
C9H9Cl2N
M. Wt
202.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5,6,7,8-tetrahydroquinoline

CAS Number

858279-01-3

Product Name

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinoline

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

InChI

InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2

InChI Key

VGKOBWWSTKFWJJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CC(=N2)Cl)Cl

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)Cl)Cl
2,4-Dichloro-5,6,7,8-tetrahydroquinoline, also known as DCQ, is a heterocyclic organic compound that contains a quinoline ring system with two chlorine atoms attached to positions 2 and 4. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties, including its high stability, solubility, and reactivity.
DCQ is a yellow crystalline solid with a melting point of 139-141°C and a boiling point of 385°C. Its molecular formula is C10H8Cl2N, and it has a molecular weight of 223.09 g/mol. DCQ has a low water solubility but is highly soluble in organic solvents, such as ethanol and chloroform. It is also highly stable and resistant to thermal decomposition and oxidation.
DCQ can be synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with aniline in the presence of a catalyst, such as zinc chloride. The synthesized product can be characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of DCQ, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis.
DCQ has been shown to exhibit various biological properties, including antitumor, antimicrobial, and antifungal activities. It has also been reported to have potential for the treatment of neurodegenerative disorders, such as Alzheimer's disease.
While DCQ has been reported to exhibit low toxicity, safety precautions should always be taken when handling this compound. Proper personal protective equipment and ventilation should be used, and DCQ should be stored in a cool, dry place away from sources of ignition.
DCQ has several applications in scientific experiments, including the synthesis of novel organic compounds, as a building block in the production of various plastics and polymers, and as a catalyst in organic reactions.
Research on DCQ continues to expand in various fields, with many ongoing studies examining its potential applications in drug discovery, material science, and nanotechnology.
The unique properties of DCQ make it a promising candidate for various applications in research and industry. In nanotechnology, DCQ has potential for use in the production of nanoparticles and as a catalyst in chemical reactions. In material science, DCQ can be used in the production of plastics and polymers with improved properties such as strength and durability. In drug discovery, DCQ may have potential for the development of new treatments for various diseases, including cancer and Alzheimer's.
While DCQ has shown great promise in various fields, there are still limitations and challenges to be addressed in future research. One of these limitations is the limited availability of DCQ and its high cost of synthesis. Future research should focus on developing more efficient and cost-effective methods for synthesizing DCQ. Another limitation is the potential toxicity of DCQ, which requires further investigation in order to ensure its safety in various applications. Future research should also focus on exploring the full potential of DCQ in various fields, including drug discovery, material science, and nanotechnology.
- Further investigation of the potential applications of DCQ in nanotechnology, material science, and drug discovery
- Exploration of the mechanism underlying the antitumor and neuroprotective effects of DCQ
- Development of more efficient methods for synthesizing DCQ
- Investigation of the potential toxicity of DCQ and the development of safety guidelines for its use
- Application of DCQ in the development of novel drug delivery systems and biomedical imaging agents

XLogP3

3.7

Wikipedia

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Dates

Modify: 2023-08-16

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